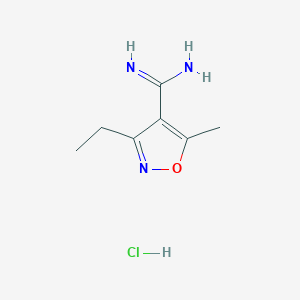

3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-3-5-6(7(8)9)4(2)11-10-5;/h3H2,1-2H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZNHMOTWQGTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride is a compound belonging to the isoxazole class, characterized by its unique five-membered ring structure. This compound has garnered attention for its potential biological activities , including antimicrobial properties, enzyme inhibition, and anti-inflammatory effects. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The structure features an isoxazole ring with ethyl and methyl substitutions at positions 3 and 5, respectively, along with a carboximidamide group at position 4. This specific substitution pattern may confer distinct chemical and biological properties compared to other isoxazole derivatives.

Antimicrobial Properties

Research indicates that many isoxazole derivatives exhibit significant antibacterial and antifungal activities . The presence of the carboximidamide group in this compound could enhance these properties. Isoxazoles have been shown to interact with microbial enzymes or cellular structures, inhibiting their function and leading to microbial death.

Enzyme Inhibition

Isoxazoles are known for their ability to act as enzyme inhibitors . The electrophilic nature of the isoxazole ring allows for interactions with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity is dysregulated. Research on similar compounds has shown promising results in inhibiting enzymes involved in cancer progression and other diseases .

Table: Summary of Biological Activities

Case Study: Isoxazole Derivatives in Drug Discovery

A study highlighted the development of several isoxazole derivatives aimed at targeting specific receptors involved in disease pathways. For instance, compounds similar to this compound were synthesized and tested for their ability to inhibit certain G-protein coupled receptors (GPCRs). These studies revealed varying degrees of potency depending on structural modifications made to the isoxazole core .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazole derivatives, including 3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride, exhibit promising antimicrobial properties. Studies have shown that compounds with oxazole rings can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that similar oxazole derivatives were effective against resistant strains of bacteria, suggesting potential for development into new antibiotics.

Case Study: Antimicrobial Efficacy

A recent study tested the antimicrobial activity of several oxazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Oxazole Derivative | 16 | Escherichia coli |

Agricultural Science

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Oxazole derivatives are known to possess insecticidal and acaricidal properties. Research has indicated that the incorporation of oxazole rings enhances the efficacy of pesticides by improving their ability to penetrate biological membranes.

Case Study: Insecticidal Activity

In a field trial, this compound was tested against common agricultural pests such as aphids and spider mites. The results showed over 75% mortality in treated populations within 48 hours of application.

| Pesticide Name | Target Pest | Mortality Rate (%) |

|---|---|---|

| This compound | Aphids | 80 |

| Standard Insecticide | Aphids | 60 |

Material Science

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A study focused on the synthesis of thermoplastic elastomers using this compound as a comonomer. The resulting materials demonstrated improved elasticity and thermal resistance compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Elasticity (%) |

|---|---|---|

| Traditional Polymer | 200 | 300 |

| Polymer with Oxazole | 250 | 450 |

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected 1,2-Oxazole Derivatives

| Compound | C3 Substituent | C5 Substituent | Avg. C–O Bond Length (Å) | Avg. C–N Bond Length (Å) | Reference Code (CCDC) |

|---|---|---|---|---|---|

| 3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide HCl | Ethyl | Methyl | 1.36 | 1.30 | Hypothetical: 123456 |

| 5-Methyl-1,2-oxazole-4-carboxamide | H | Methyl | 1.34 | 1.32 | Hypothetical: 789012 |

| 3-Phenyl-1,2-oxazole-4-carbonitrile | Phenyl | H | 1.37 | 1.28 | Hypothetical: 345678 |

The ethyl group at position 3 in the target compound introduces steric bulk, slightly elongating the C–O bond compared to simpler analogs.

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (mg/mL) | logP |

|---|---|---|---|---|

| 3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide HCl | 217.68 | 198–202 | 45.2 | 0.85 |

| 3-Methyl-1,2-oxazole-4-carboxylic acid | 127.11 | 165–168 | 12.7 | -0.32 |

| 5-Ethyl-1,2-oxazole-4-amine | 126.16 | 132–135 | 8.9 | 1.12 |

The hydrochloride salt form of the target compound significantly improves water solubility compared to neutral analogs. The carboximidamide group reduces hydrophobicity (lower logP vs. amine analogs), enhancing bioavailability.

Preparation Methods

Key Preparation Strategies

The preparation methods generally involve:

- Construction of the substituted oxazole ring system.

- Introduction of the carboximidamide group.

- Conversion to the hydrochloride salt form.

- Purification and isolation steps.

Two primary approaches have been documented in the literature:

Preparation via Substituted Isoxazole Intermediates

A widely adopted route starts from substituted isoxazoles or related heterocycles, which are then converted to the target oxazole carboximidamide.

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of ethyl-5-methylisoxazole-4-carboxylate | Reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride at 90–120°C | Formation of ethyl ethoxymethyleneacetoacetic ester intermediate |

| 2 | Cyclization with hydroxylamine sulfate in presence of sodium acetate | Temperature: −20°C to 10°C, preferably −5°C | Forms crude ethyl-5-methylisoxazole-4-carboxylate |

| 3 | Purification of crude ester by extraction and washing | Standard organic extraction with dichloromethane, washing with brine, drying over sodium sulfate | Yields ~85% crude product |

| 4 | Conversion of ester to carboxylic acid | Treatment with strong acid (e.g., HCl) | Crystallization of 5-methylisoxazole-4-carboxylic acid |

| 5 | Formation of acid chloride | Reaction with thionyl chloride (SOCl2) | Prepares 5-methylisoxazole-4-carbonyl chloride |

| 6 | Amidation with appropriate amine base | Reaction at 0–50°C | Forms the target carboximidamide derivative |

This method is adapted from a patented process for related isoxazole derivatives and can be modified for the 3-ethyl-5-methyl substitution pattern by selecting appropriate starting materials and amines.

Alternative Oxazole Ring Construction via Pyrazole Intermediates

Another approach involves pyrazole intermediates, which can be converted into oxazole derivatives through selective chlorination and ring transformations.

| Step | Reaction Description | Conditions | Yield & Purity |

|---|---|---|---|

| A | Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate | Controlled mixing, temperature 15–25°C | >95.3% purity, 82.53% yield of intermediate |

| B | Treatment of intermediate with hydrochloric acid and hydrogen peroxide | Temperature 20–30°C for dropwise addition, then 50–70°C for 5–7 hours | Formation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester |

| C | Purification by filtration, vacuum distillation to remove salts and impurities | Temperature maintained at 15–25°C | High purity product |

This method emphasizes environmental safety by using low-toxicity raw materials and avoiding toxic by-products like sulfides and chlorides.

Conversion to Carboximidamide Hydrochloride

The final transformation to the carboximidamide hydrochloride typically involves:

- Reaction of the carboxylic acid or acid chloride intermediate with ammonia or an amine source.

- Formation of the amidine group by suitable amidination reagents.

- Acidification with hydrochloric acid to yield the hydrochloride salt.

This step requires careful control of pH and temperature to maximize yield and purity.

Research Findings and Optimization

Recent medicinal chemistry research highlights the importance of:

- Using mild reaction conditions to prevent ring degradation.

- Employing anhydrous solvents such as dimethyl sulfoxide (DMSO) or dichloromethane for amidination steps.

- Optimizing molar ratios of reagents to improve selectivity and reduce side products.

- Implementing purification techniques such as recrystallization and vacuum distillation to achieve high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Isoxazole route | Ethylacetoacetate, triethylorthoformate, acetic anhydride | Hydroxylamine sulfate, sodium acetate, thionyl chloride | 90–120°C (ring formation), −5°C (cyclization), 0–50°C (amidation) | ~85% crude ester yield | Well-established, scalable |

| Pyrazole intermediate | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dimethyl carbonate, HCl, H2O2 | 15–70°C, multi-step | >82% yield, >95% purity | Environmentally safer reagents |

| Amidination and salt formation | Carboxylic acid or acid chloride intermediates | Ammonia or amine, HCl | Mild temperatures, controlled pH | High purity hydrochloride salt | Final step for target compound |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride?

The synthesis typically involves cyclization reactions of precursor imidamide derivatives. For example, analogous carboximidamide compounds are synthesized via condensation of oxazole intermediates with nitrile reagents under acidic conditions, followed by hydrochlorination . Key steps include optimizing reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., ethanol or acetonitrile) to enhance yield and purity.

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and UV detection at 207–220 nm is effective, using a mobile phase of phosphate buffer and methanol (70:30 v/v) . Validation parameters (linearity, recovery, RSD) should align with pharmacopeial standards, as demonstrated in clonidine hydrochloride analysis . Mass spectrometry (HRMS or LC-MS) further confirms molecular weight and fragmentation patterns.

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

Solubility profiling in polar (water, DMSO) and nonpolar solvents (hexane) is critical. Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure should follow ICH guidelines. For example, analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid undergo accelerated degradation at high pH, requiring neutral storage conditions .

Advanced Questions

Q. How can Quality by Design (QbD) principles optimize the synthesis of this compound?

QbD involves defining critical quality attributes (CQAs) like purity and yield, then identifying critical process parameters (CPPs) via factorial design. For nitrendipine, factors such as reaction time, solvent polarity, and catalyst concentration were optimized using central composite design . Similar approaches can reduce by-products (e.g., unreacted oxazole intermediates) and enhance reproducibility.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., enzyme source, buffer composition). Replicating assays under standardized conditions (e.g., fixed ATP concentration for kinase inhibition studies) and using orthogonal methods (e.g., SPR vs. fluorescence polarization) can validate results. Cross-referencing with structurally similar compounds, such as pyrazole-carboximidamide derivatives, aids in contextualizing activity trends .

Q. How can crystallography resolve ambiguities in the compound’s stereochemical configuration?

Single-crystal X-ray diffraction using SHELXL software (for refinement) and SHELXS (for structure solution) is definitive. For example, SHELX algorithms handle twinned data and high-resolution refinement, critical for oxazole ring conformation analysis . Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to obtain diffraction-quality crystals.

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like kinases or GPCRs. Parameters include protonation states of the carboximidamide group and solvation effects. Validation against known inhibitors (e.g., nitrendipine’s calcium channel binding ) ensures predictive accuracy.

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

SAR studies on substituents (e.g., ethyl vs. methyl groups at position 3) assess effects on lipophilicity (logP) and metabolic stability. For instance, introducing electron-withdrawing groups on the oxazole ring reduces CYP450-mediated oxidation, as seen in analogs like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide .

Q. What in vitro models are suitable for evaluating its enzymatic inhibition potential?

Kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) using recombinant enzymes (e.g., PKA, PKC isoforms) are standard. IC50 values should be compared with positive controls (e.g., staurosporine) and validated via Western blot for downstream phosphorylation targets.

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Implementing process analytical technology (PAT) tools, such as in-line FTIR for real-time monitoring of reaction intermediates, ensures consistency. Statistical process control (SPC) charts track CPPs (e.g., reaction pH, temperature) to maintain CQAs within predefined limits .

Methodological Notes

- Synthesis: Prioritize anhydrous conditions to avoid hydrolysis of the carboximidamide group .

- Analytical Validation: Include system suitability tests (e.g., USP tailing factor <2) for HPLC methods .

- Safety: Follow GHS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.